molecular formula C10H12ClN3O2 B7557844 2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide

2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide

Cat. No.: B7557844
M. Wt: 241.67 g/mol
InChI Key: YRSSSLNPWJDKDG-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a methylcarbamoylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with methyl isocyanate, followed by chlorination. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: 4-aminophenylacetamide reacts with methyl isocyanate in the presence of a solvent and catalyst to form N-[4-(methylcarbamoylamino)phenyl]acetamide.

    Step 2: The resulting compound is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or other reduced compounds.

Scientific Research Applications

2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dinitrophenyl)acetamide
  • 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
  • 2-chloro-N-(4-(methylcarbamoylamino)-sulfanylidenemethyl)benzamide

Uniqueness

2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide is unique due to its specific structural features, such as the presence of both a chloroacetamide group and a methylcarbamoylamino group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-12-10(16)14-8-4-2-7(3-5-8)13-9(15)6-11/h2-5H,6H2,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSSLNPWJDKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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